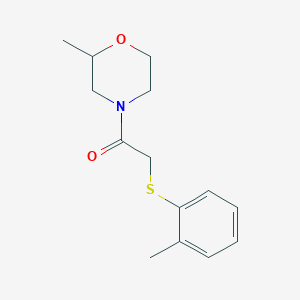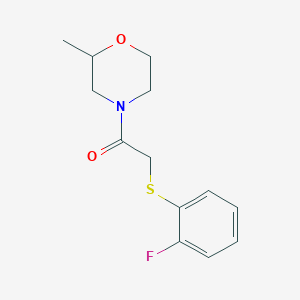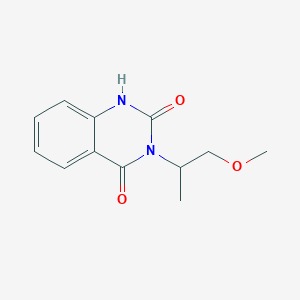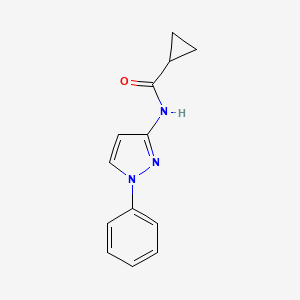
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a cyclopropane-containing compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide may act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide may also act by modulating the activity of ion channels, which are involved in pain perception.
Biochemical and Physiological Effects:
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has also been shown to modulate the activity of ion channels, which are involved in pain perception. In addition, N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide also has a low toxicity profile, which makes it suitable for use in animal studies. However, one limitation of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide. One direction is to study the mechanism of action of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in more detail. This could lead to the development of new drugs that target the same pathways as N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide. Another direction is to study the potential use of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in the synthesis of new materials with unique properties. Finally, further studies are needed to determine the safety and efficacy of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in humans, which could lead to the development of new drugs for the treatment of inflammatory and pain-related conditions.
Méthodes De Synthèse
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide can be synthesized using different methods. One of the most common methods is the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. This method yields N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide with high purity and yield. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclopropane carboxylic acid in the presence of a coupling reagent. This method also yields N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide with high purity and yield.
Applications De Recherche Scientifique
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has also been studied for its potential use as a building block in the synthesis of new drugs. In addition, N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been used in the preparation of functionalized cyclopropanes, which have potential applications in material science.
Propriétés
IUPAC Name |
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-6-7-10)14-12-8-9-16(15-12)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFXZQJMRHWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

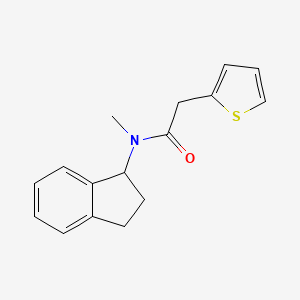


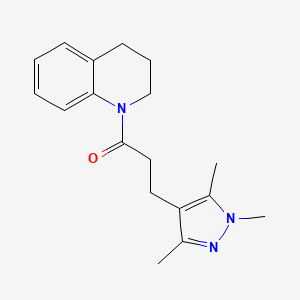
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
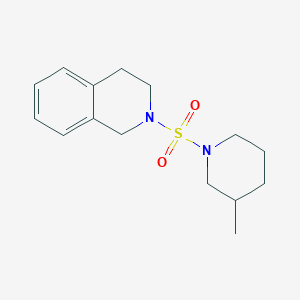
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
